N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a structurally complex pyrrolo[2,3-d]pyrimidine derivative. Its core scaffold is a fused bicyclic system consisting of pyrrole and pyrimidine rings, substituted at the 6-position with a carboxamide group bearing a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Additional modifications include a 2-methoxyethyl group at the 7-position and methyl groups at the 1- and 3-positions. The sulfone (dioxidotetrahydrothiophene) group enhances solubility and metabolic stability, while the methoxyethyl chain may improve pharmacokinetic properties . Pyrrolo[2,3-d]pyrimidines are recognized for their versatility in medicinal chemistry, particularly as kinase inhibitors and antitumor agents .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O6S/c1-18-14-11(15(22)19(2)16(18)23)8-12(20(14)5-6-26-3)13(21)17-10-4-7-27(24,25)9-10/h8,10H,4-7,9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWQHTIANMRJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NC3CCS(=O)(=O)C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thereby reducing neuronal excitability.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over prototypical urea-based compounds. This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and functional groups suggest various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound can be characterized by its molecular formula , with a molecular weight of approximately 336.4 g/mol. The structure includes a pyrrolopyrimidine core fused with a tetrahydrothiophene ring and a methoxyethyl substituent. These features contribute to its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₄S |
| Molecular Weight | 336.4 g/mol |
| Structural Features | Pyrrolopyrimidine core |
| Functional Groups | Carboxamide, Dioxo |
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors to modulate signaling pathways relevant to cellular processes.
- Antioxidant Activity : The presence of sulfur and nitrogen heterocycles may contribute to antioxidant properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Properties : A study demonstrated that pyrrolopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : Compounds with similar structural features have shown effectiveness against bacterial strains due to their ability to disrupt bacterial cell membranes.
Comparative Analysis
A comparative analysis of related compounds highlights the potential advantages of this compound:
| Compound Name | Biological Activity | Unique Characteristics |
|---|---|---|
| 5-Fluoroindole | Anticancer | DNA intercalation leading to apoptosis |
| Indole-3-acetic acid | Plant growth regulator | Involved in auxin signaling pathways |
| 2-Methylindole | Antimicrobial | Exhibits broad-spectrum antimicrobial properties |
Comparison with Similar Compounds
6-Substituted Pyrrolo[2,3-d]pyrimidines
- Compound 19a (): Features a thiophene-2-carboxylic acid linked via a methyl group to the pyrrolo[2,3-d]pyrimidine core. Exhibits antitumor activity but lacks the sulfone group, which may reduce solubility compared to the main compound .
- Compound 13 (): Contains a 4-chlorophenyl and 2,5-dimethoxybenzyl group at the N4 and 6-positions, respectively.
7-Substituted Derivatives
- Dihydroartemisinin-pyrrolo[2,3-d]pyrimidine (): Incorporates dihydroartemisinin at the 7-position, showing enhanced antiproliferative activity against triple-negative breast cancer (MDA-MB-436 cells). The main compound’s 2-methoxyethyl group may offer similar pharmacokinetic advantages but with a different mechanistic profile .
Activity Against Specific Targets
Kinase Inhibition
- Aurora Kinase Inhibitors (): 2,4,7-Trisubstituted pyrrolo[2,3-d]pyrimidines exhibit selective Aurora kinase inhibition.
- EGFR Inhibitors (): Trisubstituted derivatives (e.g., Compounds 100–105) with aryl/alkyl groups show EGFR IC50 values ranging from 5.31 µM to 159.8 µM. The main compound’s lack of aromatic substituents at the 2- and 4-positions may reduce EGFR affinity but improve selectivity for other targets .
Antitumor Efficacy and Toxicity
- Pyrrolo[3,2-d]pyrimidines (): Halogenated analogs like LY231514 (MTD = 5 mg/kg) and PKI-116 (MTD = 150 mg/kg) show varying toxicity profiles. The main compound’s sulfone group may lower toxicity (e.g., MTD > 40 mg/kg) while maintaining submicromolar activity .
Data Tables
Table 1: Structural and Activity Comparison of Selected Pyrrolo[2,3-d]pyrimidines
Table 2: Impact of Substituents on EGFR Inhibition ()
| Compound Series | 2-Substituent | 5-Substituent | 6-Substituent | EGFR IC50 (µM) |
|---|---|---|---|---|
| 100–101 | Methyl-pyrrole | Variable | Variable | 20–5.31 |
| 102–105 | Aryl/Alkyl | Variable | Variable | 106–159.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
